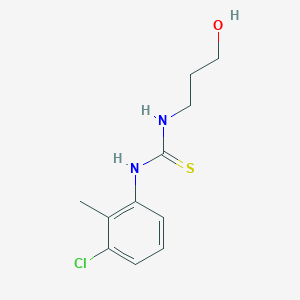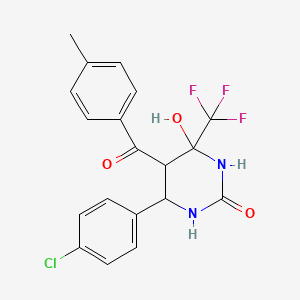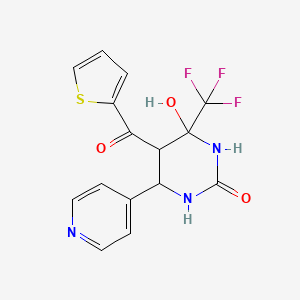![molecular formula C17H14N2O6 B3987021 4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3987021.png)
4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one
Übersicht
Beschreibung
4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one, also known as C-1311, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It belongs to the family of chromen-2-one compounds, which have been shown to have various biological activities.
Wirkmechanismus
The exact mechanism of action of 4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of several enzymes, including AKT, mTOR, and ERK, which are known to promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, which are both mechanisms that can lead to the death of cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of tumors to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one in lab experiments is its specificity for cancer cells. Unlike many other cancer treatments, this compound does not appear to have significant toxicity to normal cells. However, one limitation of using this compound is its relatively low potency compared to other cancer drugs. This may limit its effectiveness in treating certain types of cancer.
Zukünftige Richtungen
There are several future directions for research on 4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one. One area of interest is the development of more potent analogs of this compound that could be more effective in treating cancer. Another area of interest is the investigation of the potential use of this compound in combination with other cancer drugs to enhance its effectiveness. Finally, there is a need for further studies to better understand the mechanism of action of this compound and its potential use in other diseases beyond cancer.
Wissenschaftliche Forschungsanwendungen
4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is a critical step in the growth and spread of tumors.
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyanilino)-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-23-10-7-8-14(24-2)12(9-10)18-15-11-5-3-4-6-13(11)25-17(20)16(15)19(21)22/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQUBHWLJGKGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzoic acid](/img/structure/B3986960.png)

![6-[5-(3-chlorophenyl)-2-furyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B3986967.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3986968.png)
![1-(4-isopropylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3986976.png)

![N-benzyl-N'-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3986997.png)
![5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3987004.png)
![5-(2-chlorophenyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide](/img/structure/B3987005.png)
![10-(4-hydroxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3987016.png)
![N-[1-(4-bromophenyl)ethyl]-4-nitrobenzamide](/img/structure/B3987018.png)
![17-[3-(2-oxo-2-phenylethoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3987040.png)